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molecular formula C15H13ClN2O4S B1311478 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 847170-51-8

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B1311478
M. Wt: 352.8 g/mol
InChI Key: LEQSFEFOQFAWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040693B2

Procedure details

To a suspension of 1,2,3,4-tetrahydroquinoline(3.12 g) and sodium hydrogen carbonate (2.66 g) in tetrahydrofuran (60 mL) were added water (6 mL) and a solution of 4-chloro-3-nitro -benzenesulfonyl chloride (5.4 g) in tetrahydrofuran (30 mL) successively, and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with ethyl acetate, and the resulting mixture was washed with water, 1 mol/L hydrochloric acid, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 1-[(4-chloro-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline (5.0 g). This material was dissolved in tetrahydrofuran (45 mL). To the solution were added methanol (45 mL), nickel(II) bromide (0.15 g) and sodium borohydride (1.61 g) under ice-cooling, and the mixture was stirred at the same temperature for 30 minutes. Then the mixture was stirred at room temperature for 30 minutes. The reaction mixture was diluted with ethyl acetate, and the resulting mixture was washed with a saturated aqueous sodium hydrogen carbonate solution, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=3/1) to give the title compound (4.33 g).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C(=O)([O-])O.[Na+].O.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][C:19]=1[N+:28]([O-:30])=[O:29]>O1CCCC1.C(OCC)(=O)C>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([N:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:4][CH2:3][CH2:2]2)(=[O:26])=[O:25])=[CH:20][C:19]=1[N+:28]([O-:30])=[O:29] |f:1.2|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
2.66 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting mixture was washed with water, 1 mol/L hydrochloric acid, water and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N1CCCC2=CC=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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